6-Iodothieno[3,2-b]pyridin-7-ol
Description
6-Iodothieno[3,2-b]pyridin-7-ol is a halogenated derivative of thieno[3,2-b]pyridin-7-ol, a fused heterocyclic compound combining thiophene and pyridine rings. The parent compound, thieno[3,2-b]pyridin-7-ol (CAS 107818-20-2), has a molecular formula of C₇H₅NOS, a molecular weight of 151.19 g/mol, and a melting point of 230–235°C . It is water-soluble and used in pharmaceuticals, cosmetics, and organic electronics due to its aromatic and electron-rich structure . The introduction of iodine at the 6-position likely enhances its electronic properties and biological interactions, as seen in related halogenated compounds .
Properties
Molecular Formula |
C7H4INOS |
|---|---|
Molecular Weight |
277.08 g/mol |
IUPAC Name |
6-iodo-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H4INOS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,(H,9,10) |
InChI Key |
ORKYFHUAZZGKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC=C(C2=O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-Iodothieno[3,2-b]pyridin-7-ol with its parent compound and brominated analog:
Key Observations :
- Halogen Effects: The introduction of iodine increases molecular weight and density compared to the parent and brominated analogs.
- Acidity : The electron-withdrawing nature of halogens lowers pKa values (increased acidity). The brominated analog’s pKa is 1.42, suggesting the iodo derivative may exhibit even stronger acidity due to iodine’s lower electronegativity but greater polarizability .
Q & A
Q. What are the common synthetic routes for preparing 6-Iodothieno[3,2-b]pyridin-7-ol, and how are key intermediates characterized?
The synthesis typically involves multi-step protocols, including cyclization and halogenation. For example, thienopyridine cores can be constructed via [1,5]-X sigmatropic rearrangements followed by 6π-electrocyclization, as demonstrated in analogous thieno[3,2-b]pyridin-7-one syntheses . Iodination may be achieved through electrophilic substitution or metal-mediated cross-coupling. Key intermediates (e.g., brominated precursors) are characterized using NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis to confirm regiochemistry and purity .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and iodine incorporation. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves aromatic proton environments and substitution patterns. Purity is assessed via HPLC with UV detection, while differential scanning calorimetry (DSC) or melting point analysis ensures crystalline integrity .
Q. How should this compound be stored to maintain stability?
The compound is light- and temperature-sensitive. Storage at 2–8°C in amber vials under inert gas (argon/nitrogen) is recommended to prevent degradation. Stability studies under accelerated conditions (40°C/75% RH) can assess shelf life, with periodic NMR or HPLC monitoring for decomposition .
Advanced Research Questions
Q. How can regioselectivity be controlled during iodination of the thienopyridine scaffold?
Regioselective iodination requires careful optimization of reaction conditions. For example, electrophilic iodination (e.g., NIS in acidic media) favors electron-rich positions, while transition-metal catalysts (e.g., Pd/Cu) enable directed C–H activation. Computational modeling (DFT) predicts favorable sites for iodine incorporation, validated by X-ray crystallography or NOESY NMR .
Q. What mechanistic insights explain the formation of this compound via tandem sigmatropic rearrangements?
The thienopyridine core can form via [1,5]-sigmatropic shifts of ketenimine intermediates, followed by 6π-electrocyclization. Iodine’s steric and electronic effects influence transition-state geometry, as shown in analogous cyclopenta[b]pyridine systems. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) elucidate rate-determining steps .
Q. How does the iodine substituent impact the compound’s electronic properties and potential bioactivity?
Iodine’s polarizable electron density alters the scaffold’s HOMO-LUMO gap, enhancing intermolecular interactions (e.g., halogen bonding). Comparative studies with bromo/amino analogs (e.g., 6-Bromothieno[3,2-b]pyridin-7-ol) reveal iodine’s role in improving binding affinity to targets like kinase enzymes. In silico docking (AutoDock) and pharmacophore modeling predict bioactivity against therapeutic targets .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
Flow chemistry reduces exothermic risks in iodination steps. Solvent optimization (e.g., replacing DMF with acetonitrile) improves yield and simplifies purification. Continuous crystallization techniques enhance particle size uniformity, critical for reproducibility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
